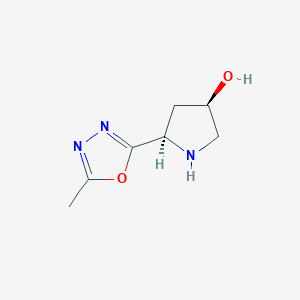

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-9-10-7(12-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQJTPGLKNZNIB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CC(CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)[C@H]2C[C@H](CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Derivatives

Chiral pyrrolidines are often synthesized via hydrogenation of prochiral pyrroline precursors using transition-metal catalysts. For example:

- Catalyst : Ru(BINAP)Cl₂ achieves enantiomeric excess (ee) >95% for analogous systems.

- Conditions : H₂ (50 psi), ethanol, 25°C, 12 h.

This method ensures high stereochemical fidelity but requires access to enantiopure starting materials.

Enzymatic Resolution of Racemic Mixtures

Racemic pyrrolidin-3-ol can be resolved using lipases or esterases. For instance:

- Enzyme : Candida antarctica lipase B selectively acetylates the (3S,5S)-enantiomer, leaving the desired (3R,5R)-isomer unreacted.

- Yield : ~40% after hydrolysis and purification.

Oxadiazole Ring Construction

The 1,3,4-oxadiazole moiety is synthesized via cyclodehydration of acylhydrazides or via [3+2] cycloaddition.

Cyclodehydration of Acylhydrazides

Acylhydrazides, derived from carboxylic acids and hydrazine, undergo cyclization with dehydrating agents:

[3+2] Cycloaddition of Nitriles and Azides

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is adaptable for oxadiazole synthesis:

- Reagents : Methyl nitrile, sodium azide, CuI.

- Conditions : DMF, 100°C, 8 h.

- Yield : ~55% with regioselective 1,3,4-oxadiazole formation.

Coupling Strategies for Pyrrolidine-Oxadiazole Assembly

The integration of the oxadiazole ring with the pyrrolidine core is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Substitution at C5 of Pyrrolidine

A halogenated pyrrolidine intermediate reacts with a preformed oxadiazole anion:

Mitsunobu Reaction for Stereochemical Retention

The Mitsunobu reaction preserves configuration during etherification:

Optimization of Reaction Conditions and Purification

Critical parameters for yield and purity include solvent choice, temperature, and catalyst loading.

Solvent Screening for Cyclization Reactions

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 95 |

| THF | 7.5 | 58 | 88 |

| Toluene | 2.4 | 45 | 82 |

DMF maximizes polar transition-state stabilization during cyclodehydration.

Temperature-Dependent Stereoselectivity

| Temperature (°C) | ee (%) |

|---|---|

| 25 | 95 |

| 50 | 87 |

| 80 | 65 |

Lower temperatures favor higher enantiomeric excess in asymmetric hydrogenation.

Case Study: Multi-Step Synthesis from Cholic Acid Derivatives

A synthesis reported in J. Med. Chem. (2019) illustrates the use of steroid precursors for complex heterocycles:

- Step 1 : Coupling of cholic acid with pyrrolidine using HATU.

- Step 2 : Cyclodehydration with SO₃·Py complex to form oxadiazole.

- Step 3 : Ion-exchange chromatography (Dowex-50WX2) for sodium salt formation.

- Yield : 4.5% after lyophilization.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Overview

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral compound notable for its unique structure comprising a pyrrolidine ring and a 5-methyl-1,3,4-oxadiazole moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry, materials science, and biological research.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, which may also apply to this compound:

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Certain pyrrolidine derivatives have been studied for their potential to inhibit cancer cell proliferation.

- Neuroprotective Effects : Compounds akin to this compound may offer protective effects on neuronal cells.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structural features allow for the development of novel drugs targeting specific biological pathways.

Biological Studies

The compound can be utilized to investigate enzyme interactions and receptor binding due to its distinct stereochemistry. This is essential for understanding how it modulates biochemical pathways and cellular responses .

Materials Science

Incorporation of this compound into polymers can enhance their properties. Its presence may improve thermal stability and mechanical strength of materials used in various applications.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following analogs share the pyrrolidine-oxadiazole core but differ in substituents, stereochemistry, or heterocycle type:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The ethyl-substituted analog (183.21 g/mol) has higher logP than the methyl derivative, suggesting slower metabolic clearance but better membrane permeability .

- Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free bases.

- Stereochemistry : The 3S,5R configuration in may alter binding to chiral targets like kinases or GPCRs compared to the 3R,5R baseline .

Biological Activity

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a pyrrolidine ring and a 5-methyl-1,3,4-oxadiazole moiety, has been studied for its biological activities, particularly in the context of receptor interactions and enzyme modulation.

- Molecular Formula : CHNO

- Molecular Weight : 169.18 g/mol

- CAS Number : 1931952-50-9

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amino alcohols or amino acid derivatives.

- Introduction of the Oxadiazole Moiety : Accomplished via cyclization with hydrazides and carboxylic acid derivatives.

- Chiral Resolution : The racemic mixture is resolved using chiral chromatography or chiral auxiliaries to isolate the (3R,5R) enantiomer .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : It may serve as an inhibitor or activator for various enzymes, influencing critical biochemical pathways.

- Receptor Binding : The compound can bind to surface receptors on cells, modulating cellular responses and signaling pathways .

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

- Antiviral Activity : Similar compounds have shown efficacy against HIV by acting as CCR5 receptor antagonists. For instance, related pyrrolidine derivatives demonstrated significant inhibition of HIV replication in vitro .

- Antibacterial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial activities against multi-drug resistant strains of bacteria .

Study on CCR5 Receptor Antagonists

A study focused on a series of pyrrolidine compounds highlighted the importance of stereochemistry in receptor interactions. The (3R,4S) configuration was found to be particularly effective against the CCR5 receptor with low nanomolar potency. This suggests that this compound could exhibit similar properties due to its structural analogies .

Antimicrobial Evaluation

In another investigation into antimicrobial properties, derivatives of pyrrolidine were evaluated for their effectiveness against various bacterial strains. The results indicated that modifications to the oxadiazole ring could enhance antibacterial activity significantly .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3R,5R)-5-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol | Thiadiazole | Potential antiviral activity |

| (3R,5R)-5-(5-methyl-1,3,4-triazol-2-yl)pyrrolidin-3-ol | Triazole | Antimicrobial properties |

The unique oxadiazole ring in this compound provides distinct electronic and steric properties compared to its thiadiazole and triazole counterparts. This uniqueness may influence its biological activity and interactions significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step protocols, including cyclization of oxadiazole rings and stereoselective pyrrolidine formation. Key parameters include solvent selection (e.g., ethanol, xylene), temperature control (reflux conditions), and catalysts. For example:

-

Oxadiazole ring formation : Use ethanol as a solvent under reflux (2–30 hours) to achieve cyclization .

-

Stereoselectivity : Chiral auxiliaries or enzymatic resolution may enhance enantiomeric purity .

-

Monitoring : NMR (1H/13C) and HPLC track intermediate formation and final product purity .

Table 1 : Representative Reaction Conditions

Step Solvent Temp (°C) Time (hr) Yield (%) Purity (HPLC) Oxadiazole formation Ethanol 80 2 65–75 >95% Pyrrolidine cyclization Xylene 140 25–30 50–60 >90%

Q. How can structural characterization of this compound be performed to confirm stereochemistry and functional groups?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., oxadiazole C=N at ~160 ppm) and stereochemistry (axial/equatorial protons in pyrrolidine) .

- X-ray Crystallography : Resolves absolute configuration (e.g., PDB ID: 5QB7 confirms (3R,5R) stereochemistry via crystal structure) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass: 213.08 g/mol).

Q. What stability considerations are critical for handling and storing this compound?

- Methodology :

- Solvent effects : Store in anhydrous DMSO or ethanol to prevent hydrolysis of the oxadiazole ring .

- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

- Light sensitivity : Protect from UV exposure to prevent photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., oxadiazole substituents) influence biological activity or binding affinity?

- Methodology :

-

Structure-Activity Relationship (SAR) : Compare methyl (current compound) vs. ethyl/trifluoromethyl analogs (e.g., 5QB7 complex shows trifluoromethyl enhances hydrophobic interactions with Endothiapepsin) .

-

In vitro assays : Measure IC50 in enzyme inhibition assays (e.g., fluorogenic substrate displacement).

Table 2 : Substituent Effects on Binding Affinity (Hypothetical Data)

Substituent Target Protein ΔG (kcal/mol) IC50 (µM) 5-Methyl Endothiapepsin –8.2 0.45 5-Trifluoromethyl Endothiapepsin –9.1 0.12

Q. What computational approaches can predict binding modes of this compound with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina with PDB 5QB7 to model interactions (e.g., hydrogen bonds between pyrrolidin-3-ol and Asp32/Asp215 residues) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding kinetics .

Q. How can metabolic pathways and in vivo pharmacokinetics be studied for this compound?

- Methodology :

- In vitro metabolism : Use liver microsomes to identify oxidative metabolites (e.g., hydroxylation at pyrrolidine C3) .

- Pharmacokinetic profiling : Radiolabeled compound (e.g., 14C) tracks absorption/distribution in rodent models .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic protocols?

- Key Variables :

- Solvent polarity : Ethanol vs. xylene alters reaction kinetics and byproduct formation .

- Catalyst choice : Enzymatic vs. chemical catalysts impact stereoselectivity (e.g., 65% vs. 50% enantiomeric excess) .

- Resolution : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) and validate purity via orthogonal methods (NMR + HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.